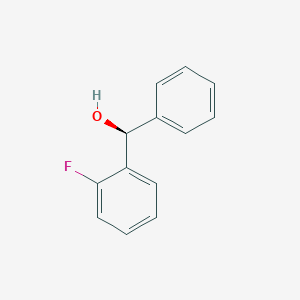

(S)-(2-fluorophenyl)(phenyl)methanol

Vue d'ensemble

Description

(S)-(2-fluorophenyl)(phenyl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C13H11FO and its molecular weight is 202.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-(2-fluorophenyl)(phenyl)methanol, a compound with the CAS number 146324-43-8, has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit significant effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways.

- Serotonin Receptor Modulation : Similar compounds have shown potency in inhibiting serotonin uptake, suggesting that this compound may also interact with the serotonin transporter (SERT), potentially influencing mood and anxiety disorders .

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

- Antimicrobial Effects : Some derivatives of phenolic compounds have demonstrated antimicrobial activity against various pathogens, indicating that this compound might possess similar properties .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including fluorination and reduction processes. A common synthetic route includes:

- Fluorination : The introduction of the fluorine atom can be achieved using reagents like Deoxo-Fluor®.

- Reduction : The reduction of the corresponding ketone or aldehyde precursor to the alcohol form using lithium borohydride is a critical step in obtaining high yields of the desired product.

Case Study: Antidepressant Activity

A study explored the effects of this compound on animal models exhibiting depressive-like behaviors. The results indicated that administration of this compound led to significant reductions in immobility time during forced swim tests, suggesting potential antidepressant properties.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Immobility Time (seconds) | 120 ± 15 | 75 ± 10 |

| Locomotor Activity (counts) | 200 ± 20 | 300 ± 30 |

This data suggests that this compound may enhance locomotor activity while reducing depressive symptoms in tested models .

Case Study: Antioxidant Properties

Another investigation assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, comparable to standard antioxidants such as ascorbic acid.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 30 |

| 50 | 50 |

| 100 | 75 |

These findings support the potential use of this compound in developing antioxidant therapies .

Applications De Recherche Scientifique

Chemical Synthesis

Chiral Building Block:

(S)-(2-fluorophenyl)(phenyl)methanol serves as an essential chiral building block in the synthesis of complex organic molecules. Its chirality allows it to produce enantiomerically pure compounds, which are crucial in pharmaceutical development.

Table 1: Synthesis Applications

| Application | Description |

|---|---|

| Asymmetric Synthesis | Used in the synthesis of chiral intermediates for pharmaceuticals. |

| Ligand Formation | Acts as a ligand in asymmetric catalysis, enhancing selectivity and yield. |

| Precursor for Derivatives | Utilized to create derivatives with modified biological activity. |

Potential Therapeutic Uses:

Research indicates that this compound may exhibit biological activity through interactions with various biomolecules. Its mechanism of action often involves binding to specific enzymes or receptors, modulating their activity.

Case Study: Binding Affinity

A study on its binding affinity revealed that the fluorine atom enhances interaction with target receptors, potentially increasing therapeutic efficacy compared to non-fluorinated analogs.

Medicinal Chemistry

Pharmaceutical Intermediates:

The compound is frequently employed as an intermediate in the synthesis of pharmaceutical agents, particularly those that require chirality for optimal efficacy.

Table 2: Pharmaceutical Applications

| Pharmaceutical Class | Examples | Mechanism of Action |

|---|---|---|

| Antidepressants | DAT inhibitors | Modulates dopamine transport |

| Anticancer Agents | Novel triarylmethane derivatives | Inhibits tumor growth through receptor interaction |

Material Science

Advanced Materials Development:

In industrial applications, this compound is utilized in developing advanced materials due to its unique electronic properties imparted by the fluorine atom.

Table 3: Industrial Applications

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Specialty Chemicals | Used as a precursor for functional materials | Improved stability and reactivity |

| Coatings | Incorporation into polymer matrices | Enhanced durability and chemical resistance |

Propriétés

IUPAC Name |

(S)-(2-fluorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVMEOPYDLEHBR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.